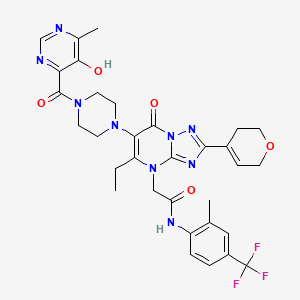

Werner syndrome RecQ helicase-IN-2

Description

Structure

3D Structure

Properties

Molecular Formula |

C32H34F3N9O5 |

|---|---|

Molecular Weight |

681.7 g/mol |

IUPAC Name |

2-[2-(3,6-dihydro-2H-pyran-4-yl)-5-ethyl-6-[4-(5-hydroxy-6-methylpyrimidine-4-carbonyl)piperazin-1-yl]-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]-N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide |

InChI |

InChI=1S/C32H34F3N9O5/c1-4-23-26(41-9-11-42(12-10-41)29(47)25-27(46)19(3)36-17-37-25)30(48)44-31(39-28(40-44)20-7-13-49-14-8-20)43(23)16-24(45)38-22-6-5-21(15-18(22)2)32(33,34)35/h5-7,15,17,46H,4,8-14,16H2,1-3H3,(H,38,45) |

InChI Key |

FHYSHYIPBJMLRM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=O)N2C(=NC(=N2)C3=CCOCC3)N1CC(=O)NC4=C(C=C(C=C4)C(F)(F)F)C)N5CCN(CC5)C(=O)C6=NC=NC(=C6O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Initial Characterization of Werner Syndrome RecQ Helicase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, initial characterization, and experimental evaluation of inhibitors targeting the Werner syndrome RecQ helicase (WRN). While this document focuses on the principles and methodologies applicable to the field, it uses the well-characterized clinical-stage inhibitor HRO761 as a primary example. Data for a compound designated "Werner syndrome RecQ helicase-IN-2" by commercial vendors is also presented.

Introduction: Targeting WRN Helicase in Cancer Therapy

Werner syndrome is a rare, autosomal recessive disorder characterized by premature aging and an increased risk of cancer, caused by mutations in the WRN gene. The WRN protein is a member of the RecQ helicase family, possessing both 3'-5' helicase and exonuclease activities crucial for maintaining genomic stability through its roles in DNA replication, repair, and recombination.[1][2][3]

A pivotal discovery in oncology has been the identification of WRN as a synthetic lethal target in cancers with microsatellite instability (MSI).[1][4] MSI arises from a deficient DNA mismatch repair (dMMR) system, leading to the accumulation of mutations, particularly in repetitive DNA sequences known as microsatellites. These MSI cancer cells become critically dependent on WRN's helicase activity to resolve replication stress and prevent catastrophic DNA damage.[1][5] This dependency creates a therapeutic window, where inhibiting WRN selectively kills MSI cancer cells while sparing healthy, microsatellite stable (MSS) cells.[1][6]

Discovery of Potent and Selective WRN Helicase Inhibitors

The discovery of clinical-grade WRN inhibitors has been accelerated by innovative screening strategies. The development of HRO761, for instance, involved an advanced hit-finding and lead-optimization process.[7][8] Initial high-throughput screens for WRN helicase and ATPase activity often identified covalent inhibitors.[5] Subsequent, more sensitive assay formats and a lipophilic efficiency (lipE)-driven optimization strategy led to the identification of potent, allosteric inhibitors like HRO761.[9] This highlights a strategic shift from targeting the active site to identifying allosteric pockets to achieve high selectivity and potency.

Initial Characterization of WRN Inhibitors

Potent WRN inhibitors like HRO761 function as selective, allosteric inhibitors.[5][8][10] Structural studies have revealed that HRO761 binds to a novel, allosteric site at the interface of the D1 and D2 helicase domains of the WRN protein.[5] This binding event locks the enzyme in an inactive conformation, preventing the conformational changes necessary for ATP hydrolysis and DNA unwinding.[5]

The therapeutic efficacy of WRN inhibitors is rooted in the principle of synthetic lethality. In MSI cancer cells, the absence of mismatch repair leads to expansions of microsatellite repeats, causing replication fork stalling. WRN is essential for resolving these stalled forks. Inhibition of WRN's helicase activity in these cells leads to an accumulation of unresolved replication intermediates, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[1][6] This selective induction of DNA damage in MSI cells is a hallmark of WRN inhibitor activity.[5][11]

The following diagrams illustrate the mechanism of synthetic lethality and a typical workflow for inhibitor characterization.

Caption: Synthetic lethality of WRN inhibition in MSI cancer cells.

Caption: Experimental workflow for WRN inhibitor characterization.

Quantitative Data Presentation

The following tables summarize the biochemical and cellular potency of representative WRN helicase inhibitors.

Table 1: Biochemical Potency of WRN Helicase Inhibitors

| Compound | Assay Type | IC50 (nM) | Source |

|---|---|---|---|

| This compound | WRN ATPase | 100 | MedchemExpress |

| HRO761 | WRN ATPase | 100 |[11] |

Table 2: Cellular Potency of WRN Helicase Inhibitors

| Compound | Cell Line | MSI Status | GI50 (nM) | Source |

|---|---|---|---|---|

| This compound | SW48 | MSI | 100 | MedchemExpress |

| This compound | DLD1 WRN-KO | N/A | >10,000 | MedchemExpress |

| HRO761 | SW48 | MSI | 40 | [11] |

| HRO761 | Various MSI lines | MSI | 50 - 1,000 | [5] |

| HRO761 | Various MSS lines | MSS | No effect |[5] |

Detailed Experimental Protocols

This assay measures the unwinding of a forked DNA substrate labeled with a fluorophore (e.g., TAMRA) and a quencher (e.g., BHQ). Helicase activity separates the strands, leading to an increase in fluorescence.[12]

Materials:

-

Purified recombinant WRN protein

-

Assay Buffer: (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.01% BSA)

-

ATP solution (e.g., 2 mM)

-

Forked DNA substrate with fluorophore/quencher pair

-

Test inhibitor compound dilutions in DMSO

-

384-well black, low-volume assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the inhibitor compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations (ensure final DMSO concentration is ≤1%).

-

To each well of the 384-well plate, add the diluted inhibitor or vehicle control (DMSO in Assay Buffer).

-

Add purified WRN protein (final concentration e.g., 1-5 nM) to all wells except the "no enzyme" control.

-

Incubate the plate for 15-30 minutes at room temperature to allow compound binding to the enzyme.

-

Prepare a reaction mix containing the forked DNA substrate (e.g., 10 nM) and ATP (e.g., 1 mM) in Assay Buffer.

-

Initiate the reaction by adding the reaction mix to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation/emission wavelengths for the fluorophore.

-

Calculate the initial rate of reaction (slope of the linear phase) for each well.

-

Determine the percent inhibition relative to the vehicle control and plot against the inhibitor concentration to calculate the IC50 value.

This protocol determines the half-maximal growth inhibitory concentration (GI50) of a WRN inhibitor in various cancer cell lines.[13]

Materials:

-

MSI and MSS cancer cell lines

-

Appropriate cell culture medium and supplements

-

Test inhibitor compound dilutions in DMSO

-

384-well white, clear-bottom assay plates

-

CellTiter-Glo® 2.0 Luminescent Cell Viability Assay kit

-

Luminometer plate reader

Procedure:

-

Seed cells into 384-well plates at a pre-determined optimal density and allow them to attach overnight.

-

Prepare a serial dilution of the inhibitor compound in cell culture medium.

-

Add the diluted compound to the appropriate wells. Include vehicle-only (DMSO) controls.

-

Incubate the plates for the desired duration (e.g., 72 hours to 14 days for clonogenic assays) at 37°C and 5% CO₂.[5]

-

Equilibrate the CellTiter-Glo® reagent and the assay plates to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Normalize the data to the vehicle-treated controls and plot the results to determine the GI50 value.

This assay visualizes and quantifies DNA double-strand breaks, a key downstream marker of WRN inhibition in MSI cells.[13][14]

Materials:

-

MSI and MSS cells cultured on coverslips or in imaging plates

-

Test inhibitor compound

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Solution: 0.3% Triton X-100 in PBS

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary Antibody: anti-phospho-Histone H2A.X (Ser139) [γH2AX]

-

Secondary Antibody: Fluorescently labeled (e.g., Alexa Fluor 488)

-

Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells with the WRN inhibitor at the desired concentration and for a specified time (e.g., 24-48 hours). Include a vehicle control.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.3% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating with 5% BSA for 1 hour.

-

Incubate cells with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Wash once with PBS and mount the coverslips onto slides using antifade medium.

-

Acquire images using a fluorescence microscope and quantify the number and intensity of γH2AX foci per nucleus.

References

- 1. Scholars@Duke publication: WRN helicase is a synthetic lethal target in microsatellite unstable cancers. [scholars.duke.edu]

- 2. Werner syndrome helicase - Wikipedia [en.wikipedia.org]

- 3. oaepublish.com [oaepublish.com]

- 4. WRN helicase is a synthetic lethal target in microsatellite unstable cancers. | Broad Institute [broadinstitute.org]

- 5. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers [ideas.repec.org]

- 8. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of HRO761, a novel, first-in-class clinical stage WRN inhibitor with potent anti-tumor activity in microsatellite instability high cancers - American Chemical Society [acs.digitellinc.com]

- 10. selleckchem.com [selleckchem.com]

- 11. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. benchchem.com [benchchem.com]

- 14. Inhibition of helicase activity by a small molecule impairs Werner syndrome helicase (WRN) function in the cellular response to DNA damage or replication stress - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Structure-Activity Relationship of Werner Syndrome RecQ Helicase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Werner syndrome (WS) is a rare, autosomal recessive disorder characterized by premature aging and an increased predisposition to cancer.[1] The underlying cause of WS is a mutation in the WRN gene, which encodes the Werner syndrome RecQ helicase (WRN).[2][3] WRN is a crucial enzyme involved in maintaining genomic stability through its roles in DNA replication, repair, and recombination.[4][5] It possesses both 3' to 5' DNA helicase and exonuclease activities.[6]

Recent large-scale genomic screens have identified WRN as a synthetic lethal target in cancers with high microsatellite instability (MSI-H).[7][8][9] MSI-H tumors, which are deficient in DNA mismatch repair (dMMR), accumulate mutations in microsatellite repeats and are particularly dependent on WRN for survival.[7][10] Inhibition of WRN's helicase activity in MSI-H cancer cells leads to an accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[7][10] This selective vulnerability makes WRN an attractive target for the development of novel cancer therapeutics.

This technical guide provides an in-depth overview of the synthesis, structure-activity relationship (SAR), and biological evaluation of WRN helicase inhibitors, with a focus on a representative compound, Werner syndrome RecQ helicase-IN-2.

Synthesis of WRN Helicase Inhibitors

The synthesis of WRN helicase inhibitors often involves multi-step organic synthesis routes to construct the core heterocyclic scaffolds and introduce various substituents to optimize potency and pharmacokinetic properties. While the specific synthesis of "this compound" is not publicly detailed, patent literature discloses the general synthetic strategies for structurally related compounds. These syntheses typically involve the condensation of heterocyclic building blocks followed by functional group manipulations such as alkylation and amidation to build the final molecule.

For example, a general synthetic scheme for a class of heterocyclic WRN inhibitors can be conceptualized as a condensation reaction between two key intermediates, followed by an alkylation step to introduce peripheral diversity (Scheme 1).

Scheme 1: Generalized Synthetic Route for a Class of Heterocyclic WRN Inhibitors

Caption: A generalized two-step synthesis of WRN inhibitors.

Structure-Activity Relationship (SAR)

The development of potent and selective WRN inhibitors relies on a thorough understanding of their structure-activity relationships. Research has explored various chemical scaffolds, with medicinal chemistry efforts focused on optimizing interactions with the target protein to enhance inhibitory activity and cellular potency.

Allosteric Inhibition

Many potent WRN inhibitors, including the clinical candidates HRO761 and RO7589831, are allosteric inhibitors.[4][11] They bind to a pocket at the interface of the two helicase domains (D1 and D2), locking the enzyme in an inactive conformation.[11][12] This allosteric mechanism avoids competition with the high intracellular concentrations of ATP.

Covalent Inhibition

Another successful strategy has been the development of covalent inhibitors that target a specific cysteine residue (Cys672) in an allosteric pocket of the D1 domain.[4] This approach leads to time-dependent inhibition and high potency.

The following table summarizes the activity of representative WRN inhibitors against the WRN ATPase activity and their cellular potency in MSI-H and microsatellite stable (MSS) cell lines.

| Compound ID | WRN ATPase IC50 (nM) | SW48 (MSI-H) GI50 (nM) | DLD1 WRN-KO (MSS) GI50 (µM) | Reference |

| This compound | 100 | 100 | >10 | [7] |

| HRO761 | ~100 | ~40 | >10 | [11] |

| Compound B (Covalent) | Potent (Time-dependent) | High Potency | Selective | [4] |

| Compound C (Covalent) | Potent (Time-dependent) | High Potency | Selective | [4] |

Signaling Pathway of WRN Inhibition in MSI-H Cells

In MSI-H cancer cells, the inhibition of WRN's helicase activity leads to the accumulation of unresolved DNA replication forks and the formation of DNA double-strand breaks (DSBs).[7] This triggers the DNA damage response (DDR) pathway, primarily through the activation of the ATM and CHK2 kinases.[7] Activated CHK2, in turn, can lead to the stabilization and activation of the tumor suppressor p53, which promotes the transcription of pro-apoptotic genes like PUMA, ultimately leading to mitochondria-mediated apoptosis.[3][7]

References

- 1. WO2024155884A1 - Heterocyclic compounds as wrn inhibitors - Google Patents [patents.google.com]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. Werner syndrome helicase - Wikipedia [en.wikipedia.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. WO2025014846A1 - Spirocyclic wrn helicase inhibitors - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. WRN helicase is a synthetic lethal target in microsatellite unstable cancers. | Broad Institute [broadinstitute.org]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]

- 12. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Werner syndrome (WS) is a rare, autosomal recessive disorder characterized by premature aging and a predisposition to cancer.[1][2] The underlying cause of WS is a mutation in the WRN gene, which encodes the Werner syndrome protein (WRN), a member of the RecQ family of DNA helicases.[3] The WRN protein is a multifunctional enzyme possessing both 3' to 5' helicase and exonuclease activities, playing a critical role in maintaining genomic stability through its involvement in DNA replication, repair, and recombination.[1][2][4][5][6]

Recent studies have identified WRN as a synthetic lethal target in cancers with high microsatellite instability (MSI-H), a condition often resulting from defects in the DNA mismatch repair (MMR) pathway.[4][5][7] This synthetic lethality makes the WRN helicase a compelling therapeutic target for a significant subset of colorectal, endometrial, and gastric cancers.[4][8] The development of small molecule inhibitors that specifically target the helicase activity of WRN is a promising strategy for the selective treatment of these MSI-H tumors.[1][2][9]

This technical guide provides an in-depth overview of the primary screening assays used to identify and characterize inhibitors of the Werner syndrome RecQ helicase, with a focus on compounds such as Werner syndrome RecQ helicase-IN-2. It details the methodologies of key biochemical and cell-based assays, presents quantitative data for comparative analysis, and visualizes the associated pathways and experimental workflows.

Core Biochemical Screening Assays

The primary identification of WRN helicase inhibitors typically relies on robust, high-throughput biochemical assays that directly measure the enzyme's catalytic activities. The two principal activities targeted are its DNA unwinding (helicase) function and its ATP hydrolysis (ATPase) function, which is coupled to unwinding.

Fluorescence-Based DNA Unwinding Assay

This is a direct measure of the helicase's primary function. The assay quantifies the separation of a double-stranded DNA (dsDNA) substrate.

Principle: The assay utilizes a forked DNA substrate labeled with a fluorophore on one strand and a quencher on the complementary strand.[10][11] In their double-stranded state, the proximity of the quencher to the fluorophore results in fluorescence resonance energy transfer (FRET) or quenching, leading to a low fluorescence signal. Upon the addition of active WRN helicase and ATP, the DNA strands are unwound, separating the fluorophore from the quencher and resulting in a quantifiable increase in fluorescence.[11][12]

Experimental Protocol:

-

Materials:

-

Recombinant human WRN protein (full-length or helicase domain)[10]

-

Forked DNA substrate with a fluorophore (e.g., TAMRA) and a quencher (e.g., BHQ2)[10][11]

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM MgCl₂, 0.01% Triton X-100)[8]

-

Dithiothreitol (DTT)[10]

-

ATP solution[10]

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Black, low-binding 96- or 384-well plates[10]

-

Fluorescence plate reader[10]

-

-

Procedure:

-

Prepare a 1x Complete WRN Buffer by diluting a 4x stock and adding DTT to a final concentration of 1 mM. Keep on ice.[12]

-

Prepare serial dilutions of the test inhibitor in the 1x Complete WRN Buffer. Ensure the final DMSO concentration does not exceed 1%.[10][11]

-

Dilute the recombinant WRN protein to the desired concentration (e.g., 2.5 ng/µL) in 1x Complete WRN Buffer. Keep on ice.[10]

-

In a 96-well plate, add 5 µL of the diluted test inhibitor to the designated wells. For positive (no inhibition) and negative (no enzyme) controls, add 5 µL of buffer with DMSO.[10]

-

Add 40 µL of the diluted WRN enzyme solution to the test and positive control wells. Add 40 µL of 1x Complete WRN Buffer to the negative control wells.[10]

-

Incubate the plate for 15-20 minutes at room temperature to allow for compound binding.

-

Prepare a reaction master mix containing diluted ATP and the forked DNA substrate in 1x Complete WRN Buffer.[10]

-

Initiate the reaction by adding 5 µL of the ATP/DNA substrate master mix to all wells.[10]

-

Immediately begin reading the fluorescence intensity at regular intervals (e.g., every minute for 30-60 minutes) using a fluorescence plate reader with appropriate excitation/emission wavelengths (e.g., Ex/Em = 525/592 nm for TAMRA).[10]

-

-

Data Analysis:

-

Calculate the rate of helicase activity (increase in fluorescence over time).

-

Determine the percentage of inhibition for each compound concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[10]

-

ATPase Activity Assays

Since WRN helicase activity is ATP-dependent, measuring ATP hydrolysis provides an indirect but reliable method for assessing enzyme inhibition.[4]

Principle: This assay quantifies the amount of ADP produced in the helicase reaction. The ADP-Glo™ reagent first terminates the enzymatic reaction and depletes the remaining ATP. A second reagent then converts the produced ADP into ATP, which is used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the initial ADP concentration, and thus to WRN ATPase activity.[13]

Experimental Protocol:

-

Materials:

-

Recombinant human WRN protein

-

DNA substrate (e.g., forked duplex)

-

ATP

-

Assay Buffer

-

ADP-Glo™ Kinase Assay Kit (Promega)[4]

-

Test compounds in DMSO

-

White, opaque 384-well plates

-

-

Procedure:

-

Add test compounds and WRN enzyme (e.g., 20 nM full-length WRN) to the wells of a 384-well plate and incubate for 20 minutes.[4]

-

Initiate the reaction by adding a solution containing ATP (e.g., 120 µM) and the DNA substrate (e.g., 200 nM).[4]

-

Allow the helicase reaction to proceed for a defined period (e.g., 60 minutes) at 30°C.[8]

-

Add 5 µL of ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the ADP produced.

-

Calculate the percentage of inhibition based on controls and determine IC50 values as described for the unwinding assay.

-

Principle: This is a fluorescence polarization (FP), fluorescence intensity (FI), or time-resolved fluorescence resonance energy transfer (TR-FRET) based immunoassay that detects ADP. A highly specific antibody selectively binds to ADP over ATP. The assay uses a tracer (ADP conjugated to a fluorophore) that is displaced from the antibody by the ADP generated during the enzymatic reaction, leading to a change in the fluorescence properties (e.g., a decrease in FP).[8]

Experimental Protocol:

-

Materials:

-

Procedure:

-

Set up the WRN helicase reaction with the enzyme, DNA substrate, ATP, and test compound.

-

Incubate for the desired reaction time (e.g., 60 minutes at 30°C).[8]

-

Stop the reaction by adding the ADP Detection Mix, which contains the Transcreener® ADP² antibody, tracer, and EDTA.[8]

-

Incubate for 60 minutes at room temperature to allow for equilibration.[8]

-

Read the plate on a suitable plate reader configured for FP, FI, or TR-FRET.[8]

-

-

Data Analysis:

-

Convert raw data to the amount of ADP produced using a standard curve.[8]

-

Calculate IC50 values from the dose-response curves.

-

Cell-Based Primary Screening Assays

Cell-based assays are crucial for identifying compounds that are active in a more biologically relevant context and for confirming the synthetic lethal relationship between WRN inhibition and MSI-H status.

Phenotypic Screening in MSI-H Cancer Cells

Principle: This high-throughput screening approach identifies compounds that induce a specific phenotype associated with WRN depletion in MSI-H cancer cell lines. Depletion or inhibition of WRN in MSI-H cells leads to DNA damage, mitotic disruption, and a characteristic phenotype of enlarged and fragmented nuclei.[7]

Experimental Protocol:

-

Materials:

-

Procedure:

-

Plate MSI-H cells (e.g., HCT116) in 384-well plates.[7]

-

Add library compounds at a fixed concentration (e.g., 30 µM).[7]

-

Incubate the cells for a period sufficient to induce the phenotype (e.g., 3 days).[7]

-

Fix the cells and stain the nuclei with a fluorescent dye.

-

Acquire images using a high-content imaging system.

-

Analyze the images to quantify the proportion of cells with enlarged nuclei.[7]

-

Hits are defined as compounds that cause a significant increase in the percentage of enlarged nuclei compared to controls.[7]

-

Confirmed hits are then tested in MSS cell lines to assess selectivity.

-

Cell Viability and Proliferation Assays

Principle: These assays measure the ability of a compound to selectively inhibit the growth and proliferation of MSI-H cancer cells, which are dependent on WRN, while having minimal effect on MSS cells.[6][9]

Experimental Protocol:

-

Materials:

-

Procedure:

-

Seed both MSI-H and control cells into 96- or 384-well plates.

-

After cell attachment, add serial dilutions of the test compounds.

-

Incubate for a standard period (e.g., 72 hours).

-

Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolically active, viable cells.[6]

-

Measure luminescence with a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition relative to vehicle-treated controls.

-

Determine the GI50 (Growth Inhibition 50) or IC50 values for each cell line.

-

A potent and selective inhibitor will show a significantly lower GI50/IC50 value in the MSI-H cell line compared to the control line.[14]

-

Quantitative Data Summary

The following tables summarize key quantitative data for WRN helicase inhibitors identified through the described screening assays.

Table 1: Biochemical Assay Data for WRN Inhibitors

| Compound/Reference | Assay Type | Substrate | IC50 | Notes |

| This compound | ATPase | - | 100 nM | Example 57 from patent literature.[14] |

| NSC 19630 | Radiometric Helicase | Forked Duplex | ~20 µM | Identified from NCI library; modest ATPase inhibition.[16] |

| NSC 617145 | Helicase | Forked Duplex | 230 nM | Structural analog of NSC 19630 with higher potency.[16] |

| HRO761 | ATPase | DNA double strand | 220 nM | Clinical-stage reversible inhibitor. |

| HRO761 | Unwinding | TAMRA/BHQ2 probe | 29 nM | Mixed ATP allosteric inhibitor.[17] |

| VVD-214 | ATPase | DNA double strand | 3.5 µM | Irreversible inhibitor.[17] |

| VVD-214 | Unwinding | TAMRA/BHQ2 probe | 6.4 µM | - |

| H3B-960 | Multiplexed (H, A, E) | Forked DNA | 22 nM | Covalent inhibitor.[4] |

| H3B-968 | Multiplexed (H, A, E) | Forked DNA | ~10 nM | Potent covalent inhibitor.[4] |

| ML216 | ATPase | - | 4700 nM | Reference compound. |

H: Helicase, A: ATPase, E: Exonuclease

Table 2: Cell-Based Assay Data for WRN Inhibitors

| Compound/Reference | Cell Line | Cell Type | Assay Type | GI50 / IC50 |

| This compound | SW48 | MSI-H | Cell Viability | 100 nM |

| This compound | DLD1 WRN-KO | MSS (Control) | Cell Viability | >10 µM |

| GSK-WRN3 | SW48 | MSI-H | Cell Viability | 0.1 - 2 µM |

Visualization of Workflows and Pathways

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for screening and validating WRN helicase inhibitors.

Caption: High-level workflow for WRN inhibitor discovery.

WRN's Role in DNA Repair and Synthetic Lethality

This diagram illustrates the central role of WRN in DNA metabolism and the principle of synthetic lethality in MSI-H cancer cells.

References

- 1. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) | PLOS One [journals.plos.org]

- 3. Werner syndrome helicase - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. High-throughput evaluation of novel WRN inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comprehensive WRN Target Capabilities: Proteins, Assays, and In Vivo Resistance Model - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 7. alloriontx.com [alloriontx.com]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. en.ice-biosci.com [en.ice-biosci.com]

- 16. Biochemical and Cell Biological Assays to Identify and Characterize DNA Helicase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

Unraveling the Mechanism of Werner Syndrome RecQ Helicase-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of Werner syndrome RecQ helicase-IN-2, a potent inhibitor of the Werner syndrome RecQ DNA helicase enzyme (WRN). This document collates available quantitative data, details key experimental protocols for its characterization, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Data Summary

This compound, also identified as "example 57" in patent literature, demonstrates significant potency and selectivity.[1] The following table summarizes the key quantitative metrics for this compound.

| Assay Type | Parameter | Cell Line / Target | Value | Reference |

| Biochemical Assay | IC50 | WRN ATPase | 100 nM | [1][2] |

| Cell-Based Assay | GI50 | SW48 (MSI-H) | 100 nM | [1] |

| Cell-Based Assay | GI50 | DLD1 WRN-KO | >10 µM | [1] |

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition concentration. MSI-H: Microsatellite Instability-High. WRN-KO: Werner syndrome helicase knockout.

Mechanism of Action: Synthetic Lethality in MSI-H Cancers

The primary mechanism of action for this compound is the induction of synthetic lethality in cancer cells exhibiting microsatellite instability-high (MSI-H). This selective cytotoxicity stems from the critical role of WRN helicase in resolving stalled DNA replication forks, particularly at expanded dinucleotide repeats common in MSI-H tumors.[3]

In MSI-H cancer cells, the DNA mismatch repair (dMMR) machinery is defective, leading to an accumulation of mutations, including the expansion of short tandem repeats (e.g., TA repeats). These expanded repeats can form secondary structures that impede DNA replication, causing replication fork stalling. WRN helicase is essential for resolving these stalled forks, thereby preventing the accumulation of DNA double-strand breaks (DSBs) and subsequent cell death.

This compound inhibits the ATPase activity of WRN, which is crucial for its helicase function.[1][2] By inhibiting WRN, the inhibitor prevents the resolution of stalled replication forks at these expanded repeat regions. The persistent stalling of replication forks leads to their collapse and the formation of toxic DNA double-strand breaks. This accumulation of DNA damage overwhelms the cell's DNA repair capacity, ultimately triggering apoptosis and selective cell death in MSI-H cancer cells, while sparing healthy, microsatellite stable (MSS) cells that are not as reliant on WRN for replication fork maintenance.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound, based on the general procedures outlined in the relevant patent literature.

WRN Helicase ATPase Activity Assay

This biochemical assay quantifies the inhibition of the ATPase activity of the WRN helicase protein.

Objective: To determine the IC50 value of this compound against WRN ATPase activity.

Materials:

-

Recombinant human WRN protein

-

ATP

-

DNA substrate (e.g., a forked duplex DNA)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

This compound (solubilized in DMSO)

-

384-well assay plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a reaction mixture containing recombinant WRN protein and the DNA substrate in the assay buffer.

-

Add the reaction mixture to the wells containing the compound.

-

Initiate the reaction by adding a solution of ATP to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

The luminescent signal is proportional to the amount of ADP generated and thus to the WRN ATPase activity.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation (GI50) Assay

This cell-based assay measures the effect of the inhibitor on the growth of cancer cell lines.

Objective: To determine the GI50 value of this compound in MSI-H (SW48) and WRN-knockout (DLD1 WRN-KO) cell lines.

Materials:

-

SW48 and DLD1 WRN-KO cell lines

-

Cell culture medium and supplements

-

This compound (solubilized in DMSO)

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar viability reagent

Procedure:

-

Seed the SW48 and DLD1 WRN-KO cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the diluted compound or DMSO (vehicle control).

-

Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

After the incubation period, equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix the contents on an orbital shaker to induce cell lysis.

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is an indicator of the number of viable cells.

-

Calculate the percent growth inhibition for each compound concentration relative to the DMSO control.

-

Determine the GI50 value by plotting the percent growth inhibition against the compound concentration and fitting the data to a suitable dose-response curve.

Conclusion

This compound is a potent and selective inhibitor of WRN helicase with a clear mechanism of action rooted in the synthetic lethal relationship with MSI-H cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on the characterization of WRN inhibitors and the development of targeted therapies for MSI-H cancers. The provided diagrams of the signaling pathway and experimental workflows serve to visually simplify these complex processes, aiding in a deeper understanding of the science behind this promising therapeutic strategy.

References

Biochemical Properties of Werner Syndrome RecQ Helicase Inhibitor-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Werner syndrome (WS) is a rare, autosomal recessive disorder characterized by premature aging and a predisposition to cancer. The underlying cause of WS is a mutation in the WRN gene, which encodes a RecQ helicase. The WRN protein is a crucial enzyme involved in maintaining genomic stability through its roles in DNA replication, repair, and recombination. Its dual functionality, possessing both 3'-5' helicase and exonuclease activities, makes it a critical component of the cellular machinery that resolves complex DNA structures.

In recent years, the inhibition of WRN helicase has emerged as a promising therapeutic strategy, particularly for cancers exhibiting microsatellite instability (MSI). MSI is a condition of genetic hypermutability that results from a deficient DNA mismatch repair (MMR) system. Tumors with a high degree of microsatellite instability (MSI-H) are particularly dependent on WRN for survival, creating a synthetic lethal relationship. This has spurred the development of small molecule inhibitors targeting WRN, such as Werner syndrome RecQ helicase-IN-2. This technical guide provides a comprehensive overview of the biochemical properties of this inhibitor, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.

Biochemical Profile of this compound

This compound is a potent inhibitor of the WRN enzyme. The following table summarizes its key quantitative biochemical and cellular activities.

| Parameter | Value | Cell Line/Assay Condition |

| IC50 (WRN ATPase) | 100 nM | In vitro biochemical assay |

| GI50 | 100 nM | SW48 (MSI-H colorectal cancer) |

| GI50 | >10 µM | DLD1 WRN-KO (WRN knockout) |

Mechanism of Action: Synthetic Lethality in MSI-H Cancers

The primary mechanism of action for WRN helicase inhibitors like this compound is the exploitation of synthetic lethality in MSI-H cancer cells. In normal cells, the DNA mismatch repair (MMR) system corrects errors in repetitive DNA sequences known as microsatellites. In MSI-H tumors, the MMR system is deficient, leading to the accumulation of mutations and instability in these microsatellite regions. This instability places a greater reliance on other DNA repair pathways, including the one involving WRN helicase, to maintain genomic integrity and cell viability.

By inhibiting the WRN helicase, this compound disrupts a critical DNA repair pathway that MSI-H cancer cells depend on for survival. This leads to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis in the cancer cells, while having a minimal effect on healthy, microsatellite-stable (MSS) cells.

Caption: Synthetic lethality of WRN inhibition in MSI-H cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize WRN helicase inhibitors.

WRN Helicase ATPase Assay

This assay measures the ATP hydrolysis activity of the WRN helicase, which is coupled to its DNA unwinding function. Inhibition of ATPase activity is a primary indicator of inhibitor potency.

Materials:

-

Recombinant human WRN protein

-

Assay Buffer: 25 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.01% BSA

-

ATP

-

Forked DNA substrate

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

This compound

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.

-

Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 5 µL of WRN protein (e.g., 2 nM final concentration) in Assay Buffer to each well.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 2.5 µL of a solution containing ATP (e.g., 20 µM final concentration) and forked DNA substrate (e.g., 10 nM final concentration) in Assay Buffer.

-

Incubate the reaction for 60 minutes at 37°C.

-

Stop the reaction and detect the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ kit.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Caption: Workflow for the WRN Helicase ATPase Assay.

Helicase Unwinding Assay

This assay directly measures the ability of the WRN helicase to unwind a DNA substrate and the inhibitory effect of the compound on this activity. A common method utilizes a forked DNA substrate with a fluorophore and a quencher on opposite strands.

Materials:

-

Recombinant human WRN protein

-

Assay Buffer: 25 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.01% BSA

-

ATP

-

Fluorescently labeled forked DNA substrate (e.g., with FAM and a quencher)

-

This compound

-

Black 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in Assay Buffer.

-

Add diluted inhibitor or vehicle to the wells of a black 384-well plate.

-

Add WRN protein in Assay Buffer to each well.

-

Add the fluorescently labeled forked DNA substrate to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the unwinding reaction by adding ATP.

-

Immediately measure the fluorescence intensity over time using a fluorescence plate reader (excitation/emission wavelengths appropriate for the fluorophore).

-

The rate of increase in fluorescence corresponds to the rate of DNA unwinding.

-

Calculate the percent inhibition of the unwinding rate at each inhibitor concentration and determine the IC50 value.

Cell Viability Assay

This assay determines the cytotoxic effect of the inhibitor on cancer cell lines.

Materials:

-

SW48 (MSI-H) and DLD1 WRN-KO cell lines

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well clear-bottom white plates

Procedure:

-

Seed cells in 96-well plates at an appropriate density (e.g., 2,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the inhibitor or vehicle.

-

Incubate the cells for 72-120 hours at 37°C in a 5% CO₂ incubator.

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent viability relative to the vehicle-treated control and determine the GI50 value.

Caption: Workflow for the Cell Viability Assay.

Conclusion

This compound is a potent and selective inhibitor of WRN helicase with significant potential for the treatment of MSI-H cancers. Its mechanism of action, based on the principle of synthetic lethality, offers a targeted therapeutic approach for a genetically defined patient population. The experimental protocols outlined in this guide provide a robust framework for the biochemical and cellular characterization of this and other WRN inhibitors, facilitating further research and development in this promising area of oncology.

cellular targets of Werner syndrome RecQ helicase-IN-2

An In-depth Technical Guide on the Cellular Targets of Werner Syndrome RecQ Helicase (WRN) Inhibitors

Introduction

The Werner syndrome (WS) is a rare, autosomal recessive disorder characterized by premature aging, genomic instability, and an elevated risk of cancer.[1][2] It is caused by mutations in the WRN gene, which encodes a RecQ helicase.[3] The WRN protein is a multifunctional enzyme possessing both 3'-to-5' DNA helicase and exonuclease activities, playing a critical role in DNA replication, repair, and telomere maintenance.[1][2][4][5]

Recently, the WRN helicase has emerged as a promising therapeutic target, particularly for cancers exhibiting microsatellite instability (MSI).[6][7] MSI is a condition of genetic hypermutability resulting from a deficient DNA mismatch repair (MMR) system, common in colorectal, gastric, and endometrial cancers.[7][8] Cancer cells with MSI become highly dependent on WRN for survival, a concept known as synthetic lethality.[6][9] This has spurred the development of small molecule inhibitors targeting WRN's helicase activity. This document provides a technical overview of the cellular targets and mechanisms of action of these inhibitors, exemplified by compounds described in recent literature, as a proxy for understanding inhibitors like a potential "Werner syndrome RecQ helicase-IN-2".

Core Mechanism: Synthetic Lethality in MSI Cancers

The primary therapeutic strategy of WRN inhibitors revolves around exploiting synthetic lethality.[9] In MSI cancer cells, the deficient MMR system leads to the expansion of repetitive DNA sequences, particularly (TA)n dinucleotide repeats.[6][7][10] These expanded repeats have a high propensity to form non-canonical secondary DNA structures, such as cruciforms, which can stall DNA replication forks.[6][10]

WRN helicase is essential for resolving these structures, allowing replication to proceed and maintaining genomic integrity.[6][10] When WRN helicase activity is blocked by an inhibitor, these replication forks remain stalled. This leads to catastrophic DNA damage, including widespread double-strand breaks (DSBs), which ultimately trigger cell cycle arrest and apoptosis.[6][7] Healthy, microsatellite stable (MSS) cells are not dependent on WRN to the same degree and are therefore largely unaffected by its inhibition.[6][8]

Primary and Downstream Cellular Targets

Direct Target: WRN Helicase Domain

The direct target of these inhibitors is the helicase domain of the WRN protein. By binding to this domain, often covalently to specific residues like Cysteine 727, the inhibitors lock the protein in an inactive conformation, preventing it from unwinding DNA substrates.[11] This inhibition is the initiating event that triggers downstream cellular responses. Point mutations within this helicase domain have been identified as a primary mechanism of acquired resistance to these drugs.[12][13]

Downstream Cellular Processes and Pathways

-

DNA Secondary Structures: The crucial substrates that become lethal in the absence of WRN activity are secondary DNA structures.

-

Cruciform Structures: Formed by expanded (TA)n repeats in MSI cells, these are a key target. WRN directly unfolds these structures, and its absence leads to cleavage by structure-specific endonucleases like SLX1-SLX4, causing DSBs.[10]

-

G-quadruplex (G4) DNA: WRN is known to bind and unwind G4 DNA structures, which are enriched at transcription start sites. This suggests that inhibiting WRN could also modulate gene expression in a G4-dependent manner.[1][14]

-

-

Replication Forks: WRN inhibition leads to replication stress, characterized by the slowing or stalling of replication forks.[2][6] In the absence of WRN, these stalled forks are prone to collapse and degradation by nucleases such as MRE11, leading to the accumulation of DSBs.[5][15]

-

DNA Damage Response (DDR) Pathway: The accumulation of DSBs triggers a robust DDR.

-

γH2A.X Induction: Phosphorylation of histone H2A.X at Ser139 (γH2A.X) is a key marker of DSBs. Treatment with WRN inhibitors leads to a significant increase in γH2A.X foci in MSI cells but not in MSS cells.[3]

-

ATM/CHK2 Activation: The DDR cascade is activated, including the ATM and CHK2 kinases, leading to cell cycle arrest, typically in the G2/M phase, and apoptosis.[8]

-

-

WRN Protein Degradation: Interestingly, the inhibition of WRN can lead to its own degradation. Inhibitor binding traps the WRN protein on chromatin. This trapped protein is then targeted for proteasomal degradation via the PIAS4-RNF4-p97/VCP ubiquitylation axis, a process that is dependent on the MSI-high state of the cell.[3]

Quantitative Data on WRN Inhibitor Activity

The following tables summarize quantitative data reported for various WRN inhibitors in preclinical studies.

Table 1: Cellular Activity of WRN Inhibitors

| Cell Line | MSI Status | Compound | Assay | Endpoint | Value | Citation |

|---|---|---|---|---|---|---|

| HCT-116 | MSI-H | WRNi (HRO761) | Cell Viability | IC50 | < 0.1 µM | [3] |

| HT-29 | MSS | WRNi (HRO761) | Cell Viability | IC50 | > 10 µM | [3] |

| HCT-116 | MSI | VVD-109063 | Covalent Binding | IC50 | 8 µM |[16] |

Table 2: Effect of WRN Inhibition on DNA Damage

| Cell Line | MSI Status | Treatment | Measurement | Result | Citation |

|---|---|---|---|---|---|

| HCT-116 | MSI-H | 10 µM WRNi (24h) | γH2A.X Signal | Significant Increase | [3] |

| SW-48 | MSI-H | 10 µM WRNi (24h) | γH2A.X Signal | Significant Increase | [3] |

| HT-29 | MSS | 10 µM WRNi (24h) | γH2A.X Signal | No Significant Change | [3] |

| U2OS | MSS | 10 µM WRNi (24h) | γH2A.X Signal | No Significant Change |[3] |

Signaling Pathways and Logical Relationships

Caption: Synthetic lethality pathway induced by WRN inhibition in MSI cancer cells.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to characterize the cellular targets of WRN inhibitors.

Generation of WRN Inhibitor-Resistant Cell Lines

Objective: To develop a cell line with acquired resistance to a WRN inhibitor to study resistance mechanisms.[17]

Methodology:

-

Culture a sensitive MSI cancer cell line (e.g., HCT116) in standard growth medium.

-

Treat the cells with a WRN inhibitor at a concentration equivalent to the IC20 (the concentration that inhibits 20% of cell growth).

-

Continuously culture the cells in the presence of the inhibitor, monitoring cell viability and doubling time.

-

Once the cells have adapted and resumed normal proliferation, gradually increase the concentration of the inhibitor in a stepwise manner.

-

Continue this process of dose escalation until the cells can proliferate in a concentration of the inhibitor that is significantly higher (e.g., 10-fold IC50) than the parental line can tolerate.

-

Isolate single-cell clones from the resistant population for downstream analysis.[12]

WRN Gene Sequencing to Identify Resistance Mutations

Objective: To identify specific mutations in the WRN gene that confer resistance.[17]

Methodology:

-

Isolate genomic DNA from both the parental (sensitive) and the generated resistant cell populations using a commercial DNA extraction kit.

-

Design PCR primers to amplify the coding region of the WRN gene, with a particular focus on the helicase domain where inhibitors are known to bind.

-

Perform PCR amplification of the target regions using high-fidelity DNA polymerase.

-

Purify the PCR products.

-

Sequence the PCR products using Sanger sequencing or Next-Generation Sequencing (NGS) for more comprehensive coverage.

-

Align the sequencing data to the reference WRN gene sequence to identify any mutations present in the resistant cell line but absent in the parental line.[12][17]

Immunofluorescence Staining for DNA Damage (γH2A.X)

Objective: To visualize and quantify the induction of DNA double-strand breaks following inhibitor treatment.

Methodology:

-

Seed MSI (e.g., HCT-116) and MSS (e.g., HT-29) cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with the WRN inhibitor (e.g., 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).[3] Include a positive control like Etoposide.

-

Wash the cells with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Incubate the cells with a primary antibody against phospho-histone H2A.X (Ser139) overnight at 4°C.

-

Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Quantify the intensity or number of foci per nucleus using imaging software.

Caption: Experimental workflow for identifying inhibitor resistance mutations in the WRN gene.

Conclusion

Inhibitors of the Werner syndrome RecQ helicase represent a highly promising, targeted therapy for cancers with microsatellite instability. The mechanism of action is a clear example of synthetic lethality, where the inhibition of the primary target—the WRN helicase—becomes selectively toxic to cancer cells due to their pre-existing deficiency in DNA mismatch repair. The downstream cellular effects converge on the induction of overwhelming replication stress and DNA damage, specifically at expanded microsatellite repeats that form non-canonical DNA structures. Understanding these target pathways, along with the robust experimental protocols developed to probe them, is essential for the ongoing clinical development of WRN inhibitors and for designing strategies to overcome potential drug resistance.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Roles of the Werner syndrome RecQ helicase in DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Werner syndrome helicase activity is essential in maintaining fragile site stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Targeting the Werner syndrome protein in microsatellite instability cancers: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are WRN inhibitors and how do they work? [synapse.patsnap.com]

- 10. WRN helicase and mismatch repair complexes independently and synergistically disrupt cruciform DNA structures | The EMBO Journal [link.springer.com]

- 11. m.youtube.com [m.youtube.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. news-medical.net [news-medical.net]

- 14. The Werner syndrome RECQ helicase targets G4 DNA in human cells to modulate transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Non-enzymatic Role for WRN in Preserving Nascent DNA Strands after Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. genscript.com [genscript.com]

- 17. benchchem.com [benchchem.com]

The Role of WRN Helicase in DNA Repair and Replication: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The Werner (WRN) protein, a member of the RecQ family of DNA helicases, is a critical caretaker of the human genome. Unique among its family members, WRN possesses both 3'→5' DNA helicase and 3'→5' exonuclease activities, enabling it to perform a wide array of functions in DNA metabolism.[1][2] Mutations in the WRN gene lead to Werner syndrome, a rare autosomal recessive disorder characterized by premature aging and a heightened predisposition to cancer, underscoring the protein's importance in maintaining genomic stability.[3][4] This technical guide provides an in-depth examination of the multifaceted roles of WRN in DNA repair and replication. We will explore its enzymatic functions, its pivotal role in directing the choice between major DNA double-strand break repair pathways, its contributions to base excision repair, and its essential functions in navigating the complexities of DNA replication, particularly at stalled forks and during Okazaki fragment processing. Furthermore, this guide details key protein interactions, outlines common experimental methodologies used to study WRN, and discusses its emergence as a high-value therapeutic target in oncology, particularly for cancers with microsatellite instability.

Introduction to Werner Syndrome and the WRN Protein

Werner syndrome (WS) is a human progeroid syndrome that manifests with the early onset of age-related pathologies such as atherosclerosis, cataracts, osteoporosis, and an increased incidence of cancers, particularly sarcomas and thyroid cancer.[3][5] At the cellular level, WS is characterized by significant genomic instability, including chromosomal translocations and large deletions.[6]

The underlying cause of WS is the mutation of the WRN gene, which encodes a 1432-amino acid nuclear protein.[2][4] WRN is a member of the RecQ family of DNA helicases, which are highly conserved from bacteria to humans and are known for their roles in maintaining genome integrity.[2][5] A distinguishing feature of WRN is its dual enzymatic nature: an N-terminal 3'→5' exonuclease domain and a central ATP-dependent 3'→5' DNA helicase domain.[6][7] These catalytic activities allow WRN to process a wide variety of DNA structures that arise during replication, recombination, and repair, thereby preventing genomic instability.[1][8]

Enzymatic Activities of WRN

The dual enzymatic functions of WRN are central to its roles in DNA metabolism. The helicase and exonuclease activities can act independently or in concert to resolve complex DNA intermediates.

-

3'→5' Helicase Activity: WRN utilizes the energy from ATP hydrolysis to unwind double-stranded DNA in the 3' to 5' direction.[2] Its helicase activity is not limited to simple duplex DNA; it shows a marked preference for unwinding alternative DNA structures such as forked DNA, Holliday junctions, G-quadruplex (G4) DNA, and D-loops, which can form during replication or recombination and pose challenges to metabolic processes.[1][5][9]

-

3'→5' Exonuclease Activity: The N-terminal domain of WRN possesses a 3'→5' exonuclease activity that degrades DNA.[6] This activity is structurally homologous to the DnaQ family of proofreading exonucleases.[3] Similar to its helicase function, the exonuclease preferentially acts on specialized DNA structures, including bubble structures and recessed 3' ends.[1][10]

The two enzymatic activities are regulated by cofactors, particularly divalent metal ions. As detailed in the table below, metal ion availability can act as a molecular switch, determining whether WRN functions primarily as a helicase or an exonuclease.[11]

Data Presentation

Table 1: Enzymatic Properties and Cofactor Dependencies of WRN

| Parameter | Helicase Activity | Exonuclease Activity | Reference(s) |

|---|---|---|---|

| Directionality | 3' → 5' | 3' → 5' | [2][6] |

| Energy Source | ATP Hydrolysis | Not Dependent on ATP | [2] |

| Optimal Divalent Cation | Mg²⁺ | Zn²⁺ | [11] |

| ATP-Mg²⁺ Kₘ | 140 µM | N/A | [11] |

| Effect of Zn²⁺ | Inhibitory | Strongly Stimulatory | [11] |

| Effect of Fe²⁺ or Cu²⁺ | Profoundly Inhibitory | Not Reported | [11] |

| Alternative Cations | Mn²⁺, Ni²⁺ can substitute for Mg²⁺ | N/A |[11] |

The Role of WRN in DNA Double-Strand Break (DSB) Repair

WRN is a critical player in the repair of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. It functions as a key regulator of pathway choice, directing repair towards either the precise Homologous Recombination (HR) pathway or the more error-prone Non-Homologous End Joining (NHEJ) pathway.[3]

Non-Homologous End Joining (NHEJ)

WRN plays a dual role in NHEJ, promoting the canonical, high-fidelity pathway (c-NHEJ) while simultaneously suppressing the mutagenic alternative-NHEJ (alt-NHEJ) pathway.[3][12][13]

-

Promotion of c-NHEJ: WRN is recruited to DSBs where it interacts directly with the Ku70/80 heterodimer, a key sensor of broken DNA ends in the c-NHEJ pathway.[3][14] This interaction stimulates WRN's exonuclease activity to process the DNA ends, preparing them for ligation by the XRCC4-DNA Ligase IV complex.[3][14]

-

Suppression of alt-NHEJ: In a non-enzymatic, or structural, capacity, WRN inhibits alt-NHEJ.[3][12] It achieves this by physically blocking the recruitment of the MRE11 and CtIP nucleases to the DSB site.[3][12][13] This action prevents the extensive 5' end resection that is the hallmark of alt-NHEJ and HR, thereby shielding the broken ends from excessive degradation and preventing large deletions and telomere fusions.[12]

Figure 1: WRN's regulatory role in NHEJ pathway choice.

Homologous Recombination (HR)

While WRN suppresses end resection to favor NHEJ in the G1 phase of the cell cycle, it actively promotes HR in the S and G2 phases when a sister chromatid is available as a template for repair.[3] This switch in function is regulated by post-translational modification.

-

CDK1-Mediated Phosphorylation: In S/G2, Cyclin-dependent kinase 1 (CDK1) phosphorylates WRN on serine 1133.[3][14] This phosphorylation event alters WRN's function, switching it from an inhibitor to a promoter of end resection.

-

Promotion of Long-Range Resection: Phosphorylated WRN cooperates with the DNA2 nuclease to facilitate the extensive, long-range end resection required to generate the 3' single-stranded DNA overhangs necessary for RAD51 loading and strand invasion in HR.[3][14] WRN-deficient cells exhibit a significant reduction in spontaneous mitotic recombination, highlighting its crucial role in this high-fidelity repair pathway.[10][15]

References

- 1. Unwinding the molecular basis of the Werner syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzymatic mechanism of the WRN helicase/nuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oaepublish.com [oaepublish.com]

- 4. WRN gene: MedlinePlus Genetics [medlineplus.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Werner syndrome helicase activity is essential in maintaining fragile site stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Werner syndrome exonuclease catalyzes structure-dependent degradation of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Werner syndrome gene: the molecular basis of RecQ helicase-deficiency diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Roles of the Werner syndrome RecQ helicase in DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Werner syndrome helicase - Wikipedia [en.wikipedia.org]

- 11. Biochemical and kinetic characterization of the DNA helicase and exonuclease activities of werner syndrome protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WRN regulates pathway choice between classical and alternative non-homologous end joining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. DNA repair helicases: from mechanistic understanding to therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Homologous Recombination Resolution Defect in Werner Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Werner Syndrome RecQ Helicase-IN-2 on ATPase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Werner syndrome RecQ helicase-IN-2 (WRN-IN-2), a potent inhibitor of the Werner syndrome RecQ DNA helicase (WRN). The WRN protein is a critical enzyme for maintaining genomic stability, playing a key role in DNA replication, repair, and recombination.[1][2] Its dysfunction is linked to Werner syndrome, a rare genetic disorder characterized by premature aging and an increased risk of cancer.[1][3] This guide will delve into the quantitative effects of WRN-IN-2 on the ATPase activity of the WRN helicase, detail relevant experimental methodologies, and illustrate the associated molecular pathways and experimental workflows.

Quantitative Analysis of Inhibitor Potency

This compound has demonstrated potent inhibitory effects on the enzymatic functions of the WRN protein. The following table summarizes the key quantitative data regarding its impact on ATPase activity.

| Inhibitor | Target | Assay Type | IC50 Value |

| This compound | WRN ATPase | Biochemical Assay | 100 nM[4] |

Table 1: Potency of this compound. The half-maximal inhibitory concentration (IC50) value indicates the concentration of the inhibitor required to reduce the ATPase activity of the WRN enzyme by 50%.

Mechanism of Action

WRN helicase inhibitors, such as WRN-IN-2, function by targeting the helicase domain of the WRN protein.[1] The helicase activity is essential for unwinding complex DNA structures that can arise during replication, particularly at repetitive sequences.[1][5] By inhibiting the ATPase activity, which fuels the helicase's motor function, these inhibitors effectively stall DNA replication and repair processes.[6] This mechanism is particularly effective in cancer cells with microsatellite instability (MSI), which have a higher reliance on WRN for survival due to deficiencies in other DNA repair pathways, a concept known as synthetic lethality.[1][7] Inhibition of WRN in these cells leads to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of WRN inhibitors on ATPase and helicase activity.

WRN Helicase ATPase Activity Assay

This biochemical assay is designed to screen and profile inhibitors of WRN by quantifying the conversion of ATP to ADP, which is a direct measure of the enzyme's ATPase activity.[6]

Materials:

-

Purified recombinant WRN enzyme (e.g., amino acids 517-1093)[6]

-

WRN DNA substrate[6]

-

ATP[6]

-

Assay Buffer (e.g., 50 mM Tris pH 7.5, 1 mM MgCl₂, 0.01% Triton)[9]

-

Test inhibitor (e.g., this compound)

-

ADP detection reagent (e.g., ADP-Glo™ or Transcreener® ADP Assay)[6][9]

-

Plate reader for luminescence or fluorescence detection[9]

Procedure:

-

Compound Preparation: Prepare a serial dilution of the WRN inhibitor in DMSO.

-

Reaction Setup: In a 96-well plate, add the assay buffer, WRN enzyme, and the DNA substrate.

-

Inhibitor Addition: Add the diluted inhibitor to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Reaction Initiation: Initiate the reaction by adding ATP.

-

Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[9]

-

Reaction Quenching: Stop the reaction by adding a solution such as EDTA.[9]

-

ADP Detection: Add the ADP detection reagent according to the manufacturer's protocol. This typically involves a second incubation period.

-

Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the WRN ATPase activity.[6]

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.

WRN Helicase Unwinding Assay

This assay directly measures the ability of the WRN helicase to unwind a DNA substrate and is used to assess the inhibitory effect of compounds on this function.[10]

Materials:

-

Purified recombinant WRN enzyme[10]

-

Forked DNA substrate labeled with a fluorophore and a quencher[1]

-

ATP[10]

-

Complete WRN Buffer[1]

-

Test inhibitor

-

Fluorescence plate reader[1]

Procedure:

-

Reagent Preparation: Prepare solutions of the WRN enzyme, DNA substrate, and ATP in the assay buffer.

-

Inhibitor Preparation: Prepare serial dilutions of the test inhibitor.

-

Reaction Mixture: In a microplate, combine the WRN enzyme and the inhibitor and incubate for a short period.

-

Reaction Initiation: Add the ATP and the fluorogenic DNA substrate to start the reaction.

-

Fluorescence Reading: Immediately begin reading the fluorescence intensity at regular intervals. As the helicase unwinds the DNA, the fluorophore and quencher are separated, leading to an increase in fluorescence.[1][11]

-

Data Analysis: Calculate the rate of the helicase activity for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[1]

Visualizations

The following diagrams illustrate the experimental workflow for assessing WRN ATPase inhibition and the proposed mechanism of action.

Caption: Workflow for WRN ATPase Inhibition Assay.

References

- 1. benchchem.com [benchchem.com]

- 2. Werner syndrome helicase - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound | | Probechem Biochemicals [probechem.com]

- 5. Werner syndrome helicase activity is essential in maintaining fragile site stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. What are WRN inhibitors and how do they work? [synapse.patsnap.com]

- 8. genscript.com [genscript.com]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Comprehensive WRN Target Capabilities: Proteins, Assays, and In Vivo Resistance Model - Application Notes - ICE Bioscience [en.ice-biosci.com]

Methodological & Application

Application Notes and Protocols for Testing Werner Syndrome RecQ Helicase-IN-2 Efficacy In Vitro

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a selection of robust in vitro assays to characterize the efficacy and mechanism of action of Werner syndrome RecQ helicase-IN-2 (WRN-IN-2), a potent inhibitor of the Werner syndrome RecQ helicase (WRN). The protocols are designed for researchers in academia and industry engaged in drug discovery and the study of DNA repair pathways.

Werner syndrome is a rare genetic disorder characterized by premature aging and an increased risk of cancer, caused by mutations in the WRN gene.[1][2] The WRN protein is a multifunctional enzyme with both helicase and exonuclease activities, playing a critical role in maintaining genomic stability through its involvement in DNA replication, repair, and telomere maintenance.[3][4] Small molecule inhibitors of WRN, such as WRN-IN-2, are being investigated as potential cancer therapeutics, particularly for tumors with microsatellite instability.[5][6]

The following sections detail the principles and protocols for key biochemical assays to determine the inhibitory potential of WRN-IN-2 on WRN's enzymatic functions.

Data Presentation: Efficacy of WRN Inhibitors

The following table summarizes the in vitro efficacy of this compound and other reference inhibitors against the WRN helicase.

| Compound | Assay Type | Target | IC50 (nM) | Reference(s) |

| This compound | ATPase Activity | WRN | 100 | [7][8] |

| HRO761 | ATPase Activity | WRN | 220 | [9] |

| HRO761 | Unwinding Activity | WRN | 29 | [9] |

| VVD214 | ATPase Activity | WRN | 3500 | [9] |

| VVD214 | Unwinding Activity | WRN | 6400 | [9] |

| NSC 617145 | Helicase Activity | WRN | 230 | [10] |

| NSC 19630 | Helicase Activity | WRN | 20,000 | [10] |

Experimental Protocols

Fluorogenic DNA Unwinding Assay

This assay measures the helicase activity of WRN by monitoring the unwinding of a double-stranded DNA substrate. The substrate is labeled with a fluorophore (e.g., TAMRA) on one strand and a quencher (e.g., Black Hole Quencher, BHQ) on the complementary strand.[11] In the double-stranded form, the quencher suppresses the fluorescence of the fluorophore. Upon unwinding by WRN, the strands separate, leading to an increase in fluorescence.[6][11]

Materials:

-

Recombinant human WRN protein

-

Fluorogenic DNA substrate (e.g., forked duplex with 3' TAMRA and 5' BHQ)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA

-

ATP solution

-

This compound

-

DMSO (for compound dilution)

-

96-well or 384-well black microplates

-

Fluorescence microplate reader

Protocol:

-

Prepare a reaction mixture containing assay buffer, ATP, and the fluorogenic DNA substrate.

-

Add varying concentrations of this compound (or a DMSO control) to the wells of the microplate.

-

Initiate the reaction by adding the recombinant WRN protein to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorophore/quencher pair (e.g., λexc/λem = 525 nm/592 nm for TAMRA/BHQ).[11]

-

Calculate the percent inhibition of WRN helicase activity for each concentration of the inhibitor and determine the IC50 value.

ATPase Activity Assay (ADP-Glo™)

This assay quantifies the ATPase activity of WRN by measuring the amount of ADP produced during the ATP hydrolysis reaction that fuels DNA unwinding.[6][12] The ADP-Glo™ assay is a luminescent assay that determines the amount of ADP in a sample, which is directly proportional to the enzyme activity.

Materials:

-

Recombinant human WRN protein

-

DNA substrate (e.g., forked duplex)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA

-

ATP solution

-

This compound

-

DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well white microplates

-

Luminometer

Protocol:

-

Set up the helicase reaction by adding assay buffer, DNA substrate, and ATP to the wells of a white microplate.

-

Add serial dilutions of this compound or DMSO control to the wells.

-

Start the reaction by adding the WRN enzyme.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the enzymatic reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

Determine the IC50 value by plotting the luminescence signal against the inhibitor concentration.

Surface Plasmon Resonance (SPR) for Binding Kinetics